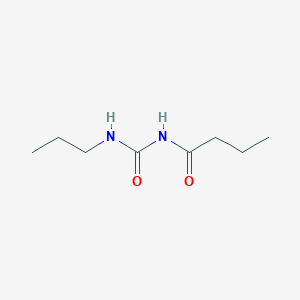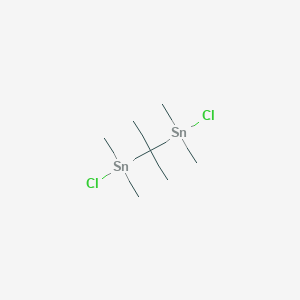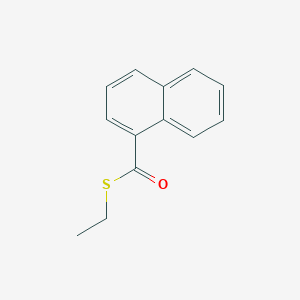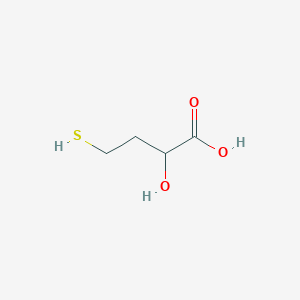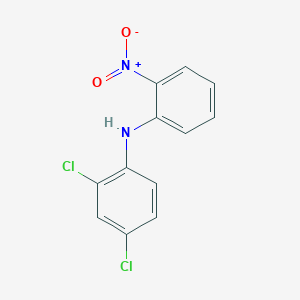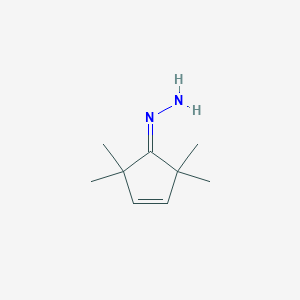
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazones, which are compounds containing the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine typically involves the reaction of 2,2,5,5-tetramethylcyclopentanone with hydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone. The reaction can be represented as follows:
2,2,5,5-Tetramethylcyclopentanone+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazone group can participate in substitution reactions, where the nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base to deprotonate the hydrazone group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines.
科学的研究の応用
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex hydrazones and related compounds.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nitrogen-containing substrates.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine exerts its effects involves the interaction of the hydrazone group with various molecular targets. The nitrogen atoms in the hydrazone group can act as nucleophiles, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new bonds and the modification of existing molecular structures.
類似化合物との比較
Similar Compounds
(2,2,5,5-Tetramethylcyclopentanone): The precursor to (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine, with similar structural features but lacking the hydrazone group.
Hydrazones: A broad class of compounds with the general formula R1R2C=NNH2, sharing similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, including the tetramethyl-substituted cyclopentene ring. This structure imparts specific reactivity and properties that distinguish it from other hydrazones and related compounds.
特性
CAS番号 |
81396-37-4 |
|---|---|
分子式 |
C9H16N2 |
分子量 |
152.24 g/mol |
IUPAC名 |
(2,2,5,5-tetramethylcyclopent-3-en-1-ylidene)hydrazine |
InChI |
InChI=1S/C9H16N2/c1-8(2)5-6-9(3,4)7(8)11-10/h5-6H,10H2,1-4H3 |
InChIキー |
ZYYBWVXOJNKZJG-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC(C1=NN)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


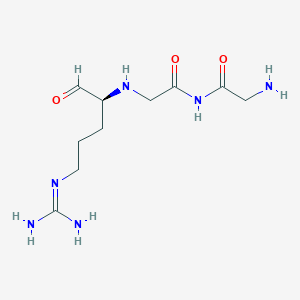
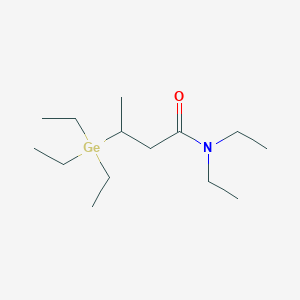

![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
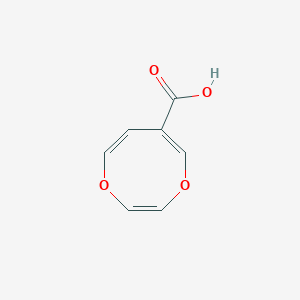
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
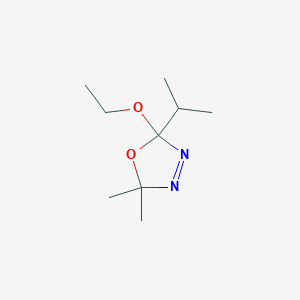
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
